molecular formula C19H15N3O4S B6532489 methyl 4-{[7-(furan-2-yl)-2-methyl-4-oxo-4H,5H-[1,3]thiazolo[4,5-d]pyridazin-5-yl]methyl}benzoate CAS No. 946346-25-4

methyl 4-{[7-(furan-2-yl)-2-methyl-4-oxo-4H,5H-[1,3]thiazolo[4,5-d]pyridazin-5-yl]methyl}benzoate

Cat. No.: B6532489
CAS No.: 946346-25-4
M. Wt: 381.4 g/mol
InChI Key: JMWGXSCBFDQWJV-UHFFFAOYSA-N
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Description

Methyl 4-{[7-(furan-2-yl)-2-methyl-4-oxo-4H,5H-[1,3]thiazolo[4,5-d]pyridazin-5-yl]methyl}benzoate is a useful research compound. Its molecular formula is C19H15N3O4S and its molecular weight is 381.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 381.07832714 g/mol and the complexity rating of the compound is 620. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

Methyl 4-{[7-(furan-2-yl)-2-methyl-4-oxo-4H,5H-[1,3]thiazolo[4,5-d]pyridazin-5-yl]methyl}benzoate, identified by CAS Number 946346-25-4, is a compound of interest due to its potential biological activities, particularly in the field of oncology. This article synthesizes existing research findings on its biological activity, focusing on its anticancer properties and mechanisms of action.

Chemical Structure and Properties

The compound features a complex structure comprising a thiazolo[4,5-d]pyridazine core with a furan moiety and a benzoate group. This unique arrangement suggests potential interactions with various biological targets.

Anticancer Activity

Recent studies have highlighted the cytotoxic effects of thiazolopyridazine derivatives against various cancer cell lines. Specifically, the compound demonstrated significant activity against human cancer cells such as MCF-7 (breast), HCT-116 (colon), and A549 (lung) cells.

Table 1: Cytotoxicity of Thiazolopyridazine Derivatives

CompoundCell LineIC50 (μM)
7cMCF-714.34
7hMCF-710.39
7kMCF-715.43
7pMCF-713.60
7sHCT-1166.90

The IC50 values indicate the concentration required to inhibit cell growth by 50%, with lower values signifying higher potency. The compound's activity was comparable to doxorubicin, a standard chemotherapeutic agent, suggesting its potential as an anticancer drug candidate .

The mechanism underlying the anticancer activity of this compound involves several pathways:

  • Induction of Apoptosis : The compound triggers apoptotic pathways in cancer cells, leading to programmed cell death.
  • Cell Cycle Arrest : It has been observed to cause cell cycle arrest at the G2/M phase, preventing cancer cells from proliferating.
  • Inhibition of Proliferation : The compound inhibits key signaling pathways involved in cellular proliferation and survival.

Case Studies

A notable study utilized an MTT assay to evaluate the cytotoxic effects of various thiazolopyridazine derivatives on cancer cell lines. The findings indicated that compounds with similar structures to this compound exhibited promising anticancer properties .

Properties

IUPAC Name

methyl 4-[[7-(furan-2-yl)-2-methyl-4-oxo-[1,3]thiazolo[4,5-d]pyridazin-5-yl]methyl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15N3O4S/c1-11-20-16-17(27-11)15(14-4-3-9-26-14)21-22(18(16)23)10-12-5-7-13(8-6-12)19(24)25-2/h3-9H,10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMWGXSCBFDQWJV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(S1)C(=NN(C2=O)CC3=CC=C(C=C3)C(=O)OC)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.